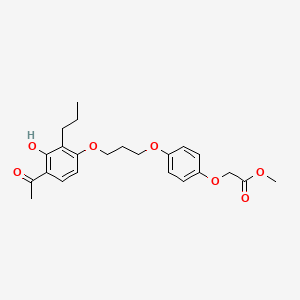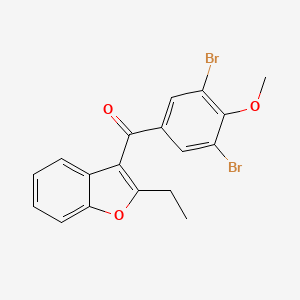![molecular formula C10H11N3O2 B1419176 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1189133-39-8](/img/structure/B1419176.png)
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
説明
The compound “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of some pyrrolidine-2,5-dione derivatives was achieved from N-hydroxysuccinimide using some chemical tools .Molecular Structure Analysis
The molecular structure of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The empirical formula of “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is C10H11N3O2 . The molecular weight is 205.21 .科学的研究の応用
Anticonvulsant Activity
The pyrrolidine-2,5-dione scaffold has been associated with anticonvulsant activity. Specifically, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring can significantly affect the anticonvulsant properties of a compound . This suggests that 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione could be explored for potential use in treating seizure disorders.
Antibacterial Agents
Derivatives of pyrrolidine-2,5-dione have shown biological activity against Gram-negative bacteria . The structural confirmation and the effects on both Gram-negative and Gram-positive bacteria have been evaluated, indicating that certain pyrrolidine-2,5-dione derivatives could serve as promising antibacterial compounds.
Drug Design and Stereochemistry
The stereogenicity of carbons in the pyrrolidine ring is significant, as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates . This aspect of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione can be exploited in the design of new drugs with specific target selectivity.
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, there is a possibility to efficiently explore the pharmacophore space . This property allows for the creation of novel biologically active compounds with 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione as a base structure.
ADME/Tox Optimization
The introduction of heteroatomic fragments, such as the pyridin-4-ylmethyl group, in drug molecules is a strategic choice to modify physicochemical parameters and achieve better ADME/Tox results for drug candidates . This makes 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione a valuable compound in drug optimization processes.
Treatment of Human Diseases
The pyrrolidine-2,5-dione ring is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . Research into the applications of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione could lead to new therapeutic agents.
Enantioselective Protein Binding
The different binding modes to enantioselective proteins due to the stereochemistry of the pyrrolidine ring can result in a different biological profile for drug candidates . This characteristic of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione can be utilized to develop drugs with enantioselective properties.
Meropenem Adjuvants
Pyrrolidine derivatives have been studied as adjuvants to meropenem, an antibiotic used to treat serious bacterial infections . The ability to neutralize metallo-β-lactamase activity, which inactivates carbapenem antibiotics, is a critical area of research where 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione could potentially contribute.
将来の方向性
The future directions for “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” could involve further exploration of its potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
特性
IUPAC Name |
3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXBWSQZDAQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




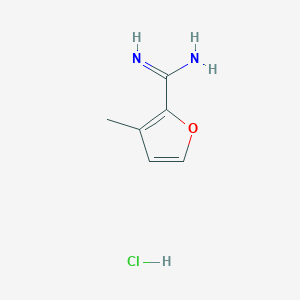

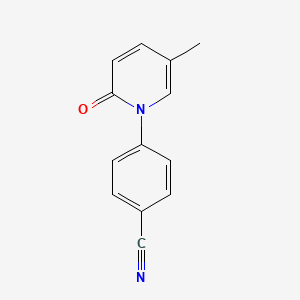
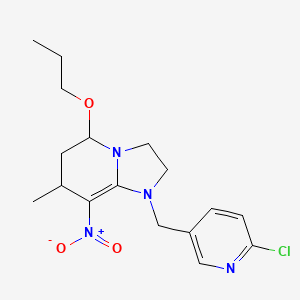
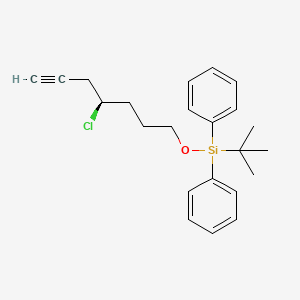
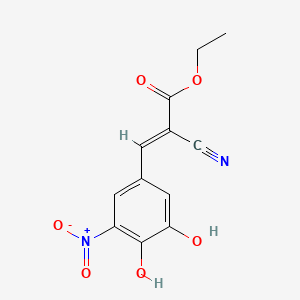
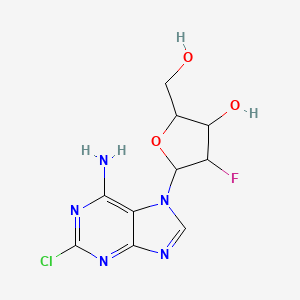
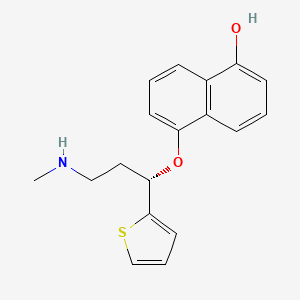

![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
